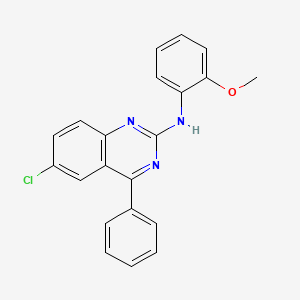

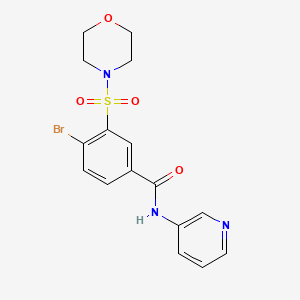

![molecular formula C25H28O6 B3459908 [2-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid](/img/structure/B3459908.png)

[2-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid

Overview

Description

“[2-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid” is a chemical compound . It belongs to the class of xanthenes , which are known for their extensive pharmacological and biological activities .

Synthesis Analysis

The compound has been synthesized under microwave irradiation . Microwave-assisted organic synthesis has been a topic of interest due to its high yield, short time span, and eco-friendly conditions . Various catalysts such as InCl3·4H2O, Dowex-50 W, NaHSO4/SiO2, PPA/SiO2, TiO2/SO42−, Amberlyst-15, NH2SO3/SDS, and Nafion-H have been reported as efficient for the synthesis of xanthene derivatives .Molecular Structure Analysis

The molecular structure of the compound was characterized by IR, 1H NMR spectroscopy, and single-crystal X-ray diffraction . The crystal is in the monoclinic system, space group P21/C with cell dimensions of a = 6.0500 (12) Å, b = 19.693 (4) Å, c = 16.386 (3) Å, β = 97.85 (3)º . The pyran ring is of boat conformation, and the two six-membered rings fused with it adopt envelope conformations .Chemical Reactions Analysis

The compound is a result of the condensation of benzaldehyde (and its derivatives) and dimedone . This reaction forms 3,3,6,6-tetramethyl-9-phenyl-3,4,5,6-tetrahydro-9H-xanthene-1,8(2H,7H)-dione .Physical And Chemical Properties Analysis

The compound has a molecular formula of C30H30O5 and a molecular weight of 470.5562 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources .Scientific Research Applications

Organosoluble Metallophthalocyanines Synthesis

- Research by Karimi and Bayat (2012) discusses the synthesis of highly organosoluble metallophthalocyanines using microwave irradiation or conventional heating. These compounds, which contain [2-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy] substituents, demonstrate solubility in various organic solvents and have been characterized through spectroscopy and thermogravimetric analysis (Karimi & Bayat, 2012).

Iodine-Catalyzed Cyclization for Xanthenes

- Luna et al. (2009) explored the synthesis of new 1,8-dioxooctahydroxanthenes with substitutions at different positions, achieved through iodine-catalyzed cyclization. The structural characteristics of these compounds, including the X-ray molecular structure, provide insights into their molecular packing and potential applications (Luna et al., 2009).

Structural Analysis of Derivatives

- Research by Mohamed et al. (2011) and Abdelhamid et al. (2011) involves detailed structural analysis of derivatives of this compound, providing insights into their conformational geometries and molecular interactions. Such studies are crucial for understanding the physicochemical properties and potential applications of these compounds (Mohamed et al., 2011), (Abdelhamid et al., 2011).

Synthesis and Applications in Organic Chemistry

- Zhou Jian-feng (2011) discussed the synthesis of 3,3,6,6-tetramethyl-9-aryl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroxanthene derivatives, highlighting methodologies thatare environmentally friendly and efficient. This work emphasizes the potential of these compounds in various organic syntheses (Zhou Jian-feng, 2011).

Multicomponent Tandem Michael-Cyclization Reactions

- Forastieri et al. (2020) reported a synthetic route for compounds containing the xanthenic moiety, which involved multicomponent tandem Michael-cyclization reactions. These compounds, including 1,8-dioxo-octahydroxanthene derivatives, have been prepared efficiently and are valuable for understanding the chemistry of xanthenes (Forastieri et al., 2020).

Xanthenedione Derivatives: Analysis and Biological Applications

- Purushothaman and Thiruvenkatam (2018) conducted a qualitative and quantitative analysis of intermolecular interactions in xanthenedione derivatives. Their study contributes to understanding the biological activity of xanthenedione molecules, highlighting their potential as antioxidants and acetylcholinesterase inhibitors (Purushothaman & Thiruvenkatam, 2018).

Novel Fluorescence Probes Development

- Setsukinai et al. (2003) designed novel fluorescence probes based on xanthen-9-yl benzoic acid derivatives, demonstrating their efficacy in detecting and differentiating reactive oxygen species. Such probes are significant for biological and chemical applications, including studying the roles of reactive oxygen species in various processes (Setsukinai et al., 2003).

Synthesis of Phenoxyaliphatic Acids of 1,8-Dioxo-Octahydroxanthene Derivatives

- Kumar et al. (2014) presented syntheses of phenoxyaliphatic acids derived from 1,8-dioxo-octahydroxanthene. They explored the structural properties, DPPH radical scavenging activity, and cytotoxicity against cancer cell lines, providing a foundation for further pharmacological investigations (Kumar et al., 2014).

properties

IUPAC Name |

2-[2-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-24(2)9-15(26)22-18(11-24)31-19-12-25(3,4)10-16(27)23(19)21(22)14-7-5-6-8-17(14)30-13-20(28)29/h5-8,21H,9-13H2,1-4H3,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBSGXYKXJJWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4OCC(=O)O)C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

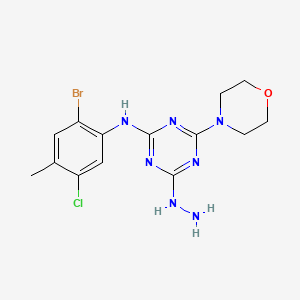

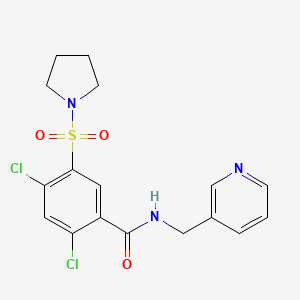

![1-({3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)piperidine](/img/structure/B3459851.png)

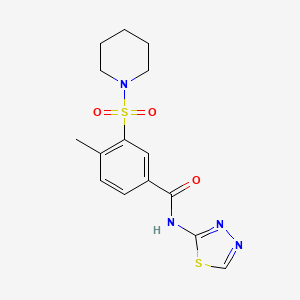

![3-{5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3459855.png)

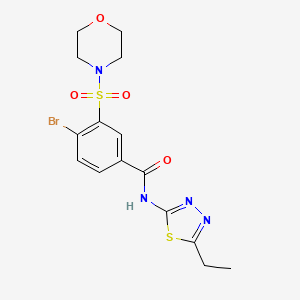

![4-[(4-chlorophenyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B3459864.png)

![4-methoxy-N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B3459866.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]-5-bromo-2-furamide](/img/structure/B3459872.png)

![4-amino-N-[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B3459885.png)

![4-({[5-(2-carboxyvinyl)-2-methoxyphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3459886.png)

![4-[3-(4-bromophenyl)-5-methyl-1-benzofuran-2-yl]-2-butanone](/img/structure/B3459894.png)